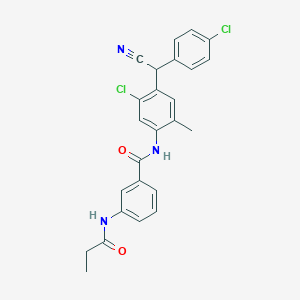
(3-Bromopropyl)diphenylsulfonium Tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromopropyl)diphenylsulfonium tetrafluoroborate is a chemical compound with the molecular formula C15H16BBrF4S and a molecular weight of 395.06 g/mol . It is a sulfonium salt that contains a bromopropyl group and a diphenylsulfonium cation paired with a tetrafluoroborate anion. This compound is known for its use in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)diphenylsulfonium tetrafluoroborate typically involves the reaction of diphenylsulfonium salts with 3-bromopropyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the purity and composition of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromopropyl)diphenylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The sulfonium group can participate in redox reactions, altering the oxidation state of the compound.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonium salts with different alkyl groups, while oxidation reactions can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
(3-Bromopropyl)diphenylsulfonium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonium groups into molecules, which can alter their reactivity and properties.
Biology: The compound is used in studies involving the modification of biomolecules, such as proteins and nucleic acids, to investigate their functions and interactions.
Medicine: Research on this compound includes its potential use in drug development and as a tool for studying disease mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged to create new products
Mecanismo De Acción
The mechanism of action of (3-Bromopropyl)diphenylsulfonium tetrafluoroborate involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The sulfonium group can stabilize positive charges, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate: Similar in structure but contains a chlorine atom instead of a bromine atom.
Diphenyliodonium Tetrafluoroborate: Contains an iodine atom and is used in similar types of reactions.
Uniqueness
(3-Bromopropyl)diphenylsulfonium tetrafluoroborate is unique due to the presence of the bromopropyl group, which imparts specific reactivity and properties to the compound.
Propiedades
Fórmula molecular |
C15H16BBrF4S |
|---|---|
Peso molecular |
395.1 g/mol |
Nombre IUPAC |
3-bromopropyl(diphenyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H16BrS.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13H2;/q+1;-1 |
Clave InChI |
WZFURCDVULMJIG-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](CCCBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)

![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)





![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)




